2-bromo-1-(bromomethyl)-3,5-dichlorobenzene
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Overview
Description
2-Bromo-1-(bromomethyl)-3,5-dichlorobenzene is an organic compound with the molecular formula C7H4Br2Cl2 It is a derivative of benzene, where the benzene ring is substituted with two bromine atoms and two chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-(bromomethyl)-3,5-dichlorobenzene typically involves the bromination of 1-(bromomethyl)-3,5-dichlorobenzene. This can be achieved through the reaction of 1-(bromomethyl)-3,5-dichlorobenzene with bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is usually carried out under controlled conditions to ensure the selective bromination at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of environmentally friendly brominating agents and catalysts is also considered to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(bromomethyl)-3,5-dichlorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different substituted benzene derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding brominated and chlorinated benzoic acids under strong oxidizing conditions.
Reduction Reactions: Reduction of the bromine atoms can yield the corresponding dichlorobenzene derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, such as hydroxylated, aminated, or carboxylated compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Bromo-1-(bromomethyl)-3,5-dichlorobenzene has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-bromo-1-(bromomethyl)-3,5-dichlorobenzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine and chlorine atoms on the benzene ring can participate in halogen bonding, which stabilizes the interaction with target molecules. This can lead to the inhibition of enzyme activity or modulation of receptor function, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-(bromomethyl)benzene: Similar structure but lacks the chlorine atoms, leading to different reactivity and applications.
1-Bromo-2-methylbenzene: Contains a methyl group instead of a bromomethyl group, resulting in different chemical properties and uses.
2-Bromo-1-(bromomethyl)-4-chlorobenzene:
Uniqueness
2-Bromo-1-(bromomethyl)-3,5-dichlorobenzene is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which imparts distinct chemical properties. These properties make it a valuable intermediate in organic synthesis and a useful compound in various research applications .
Properties
CAS No. |
1006898-81-2 |
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Molecular Formula |
C7H4Br2Cl2 |
Molecular Weight |
318.82 g/mol |
IUPAC Name |
2-bromo-1-(bromomethyl)-3,5-dichlorobenzene |
InChI |
InChI=1S/C7H4Br2Cl2/c8-3-4-1-5(10)2-6(11)7(4)9/h1-2H,3H2 |
InChI Key |
YSFLNZBHVBYJIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CBr)Br)Cl)Cl |
Purity |
95 |
Origin of Product |
United States |
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